2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate acylating agent.
Acetylation: The pyrazole derivative is then acetylated using acetyl chloride or acetic anhydride.
Amidation: The acetylated pyrazole is reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole
Uniqueness
The presence of both a pyrazole and a benzothiophene ring in the same molecule is relatively rare, providing unique chemical and biological properties. This dual-ring system allows for diverse reactivity and potential interactions with multiple biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H19ClN4O2S |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O2S/c1-8-14(17)9(2)21(20-8)7-12(22)19-16-13(15(18)23)10-5-3-4-6-11(10)24-16/h3-7H2,1-2H3,(H2,18,23)(H,19,22) |
InChI Key |
VVKTVZNUGYGELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C)Cl |
Origin of Product |
United States |
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